4-Methyl-1H-indazole-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Property

4-Methyl-1H-indazole-3-carboxylic acid (CAS 885518-90-1) is essential for reproducible kinase inhibitor SAR. The 4-methyl group raises lipophilicity (XLogP3=1.8 vs. 1.2 for unsubstituted), boosting passive membrane permeability. Low TPSA (66 Ų) balances oral bioavailability. Steric control by the methyl group enables regioselective parallel synthesis for diversity libraries. Procuring this exact regioisomer prevents unpredictable reactivity, solubility, and target-binding changes.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 885518-90-1
Cat. No. B1604298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-indazole-3-carboxylic acid
CAS885518-90-1
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NN=C2C(=O)O
InChIInChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13)
InChIKeyPNRZINGBFITCFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indazole-3-carboxylic acid (CAS 885518-90-1): A Regiospecifically Substituted Indazole Building Block for Targeted Synthesis


4-Methyl-1H-indazole-3-carboxylic acid (CAS 885518-90-1) is a heterocyclic organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol [1]. It features an indazole core (a benzene ring fused to a pyrazole ring) with a carboxylic acid group at the 3-position and a methyl group at the 4-position [1]. This regiospecific substitution pattern distinguishes it from unsubstituted indazole-3-carboxylic acid and other positional isomers, making it a versatile small molecule scaffold in medicinal chemistry and a key intermediate for synthesizing more complex, potentially bioactive derivatives .

Why 4-Methyl-1H-indazole-3-carboxylic acid (CAS 885518-90-1) Cannot Be Readily Substituted by Other Indazole-3-carboxylic Acid Analogs


In scientific research and industrial procurement, the substitution of a target compound with a close analog—such as unsubstituted indazole-3-carboxylic acid (CAS 4498-67-3) or its other positional isomers—can lead to significant and often unpredictable changes in downstream outcomes. This is because even minor structural modifications, like the introduction of a methyl group at the 4-position, can substantially alter key physicochemical properties [1]. These alterations directly impact crucial parameters such as lipophilicity, hydrogen bonding capacity, and steric interactions, which in turn influence reactivity, solubility, and the ability to form specific non-covalent interactions with biological targets. As detailed in the evidence below, these quantifiable differences underscore why generic substitution is not a scientifically valid approach and why specific procurement of 4-methyl-1H-indazole-3-carboxylic acid is essential for ensuring experimental reproducibility and achieving desired synthetic or biological outcomes.

Quantitative Differentiation of 4-Methyl-1H-indazole-3-carboxylic acid (CAS 885518-90-1) from Unsubstituted Indazole-3-carboxylic Acid


Increased Lipophilicity (XLogP3) of 4-Methyl-1H-indazole-3-carboxylic acid Compared to Unsubstituted Indazole-3-carboxylic Acid

The introduction of a methyl group at the 4-position of the indazole ring increases the compound's lipophilicity compared to unsubstituted indazole-3-carboxylic acid. This is quantitatively reflected in the computed XLogP3 value. For 4-methyl-1H-indazole-3-carboxylic acid, the computed XLogP3 is 1.8 [1]. In contrast, the unsubstituted indazole-3-carboxylic acid has a computed XLogP3 of 1.2 [2]. This difference in lipophilicity is critical for membrane permeability and bioavailability in drug discovery contexts.

Lipophilicity Drug Design Physicochemical Property

Comparable Polar Surface Area (TPSA) Between 4-Methyl-1H-indazole-3-carboxylic acid and Unsubstituted Indazole-3-carboxylic Acid

While lipophilicity differs, the topological polar surface area (TPSA), a key descriptor for drug-likeness and oral absorption, remains identical between the 4-methyl derivative and the unsubstituted parent compound. The TPSA for 4-methyl-1H-indazole-3-carboxylic acid is computed to be 66 Ų [1]. This value is identical to the TPSA computed for unsubstituted indazole-3-carboxylic acid (66 Ų) [2]. This suggests that the addition of the methyl group does not alter the compound's hydrogen bonding capacity or polarity in a way that would significantly deviate from established drug-likeness guidelines (e.g., Veber's rule, which suggests a TPSA < 140 Ų for good oral bioavailability).

Polar Surface Area Bioavailability Drug Design

Altered Hydrogen Bonding Capacity Relative to Other Indazole-3-carboxylic Acid Isomers

The hydrogen bond donor and acceptor counts are critical for molecular recognition and binding affinity. 4-Methyl-1H-indazole-3-carboxylic acid possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. This profile is a direct consequence of its specific substitution pattern. While a class-level inference can be made, the 4-methyl group can sterically influence the solvation and hydrogen bonding environment of the adjacent carboxylic acid and the N1-H of the indazole ring. This steric effect, absent in isomers with methylation at other positions (e.g., 5-, 6-, or 7-methyl), can lead to differences in binding affinity and selectivity for biological targets, as the orientation and accessibility of key hydrogen bonding moieties are subtly altered [2].

Hydrogen Bonding Molecular Recognition SAR

Optimized Research and Industrial Application Scenarios for 4-Methyl-1H-indazole-3-carboxylic acid (CAS 885518-90-1)


Lead Optimization in Medicinal Chemistry Campaigns Targeting Intracellular Kinases

Given its increased lipophilicity (XLogP3 = 1.8) compared to unsubstituted indazole-3-carboxylic acid (XLogP3 = 1.2) [1], this compound is a superior starting material for the synthesis of kinase inhibitor libraries. The enhanced lipophilicity can improve passive membrane permeability, a critical factor for targeting intracellular enzymes. Its use is supported by the broader role of indazole scaffolds as potent kinase inhibitors (e.g., CLK2, c-Met) [2]. Procurement of this specific regioisomer ensures that any structure-activity relationship (SAR) derived from the synthesized analogs is accurate and reproducible.

Synthesis of Bioactive Compounds Requiring Balanced Drug-Like Properties

This compound presents an optimal balance of increased lipophilicity (XLogP3 = 1.8) and a conserved low polar surface area (TPSA = 66 Ų) [1]. This combination is highly desirable in early-stage drug discovery for generating lead candidates that are predicted to have both good membrane permeability and oral bioavailability. It serves as a key intermediate for synthesizing N-1 substituted indazole-3-carboxamides, which have demonstrated activity as selective 5-HT3 receptor antagonists in patent literature [3].

Use as a Regiospecific Building Block in Diversity-Oriented Synthesis (DOS)

The presence of the carboxylic acid group and the 4-methyl substituent makes this compound an ideal, well-defined scaffold for diversity-oriented synthesis. It can undergo esterification, amidation, and decarboxylative coupling reactions to generate structurally diverse compound libraries. The steric influence of the 4-methyl group on the adjacent carboxylic acid [4] can be exploited to control regioselectivity in subsequent functionalization steps, a critical factor for successful parallel synthesis and the generation of high-quality screening collections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.